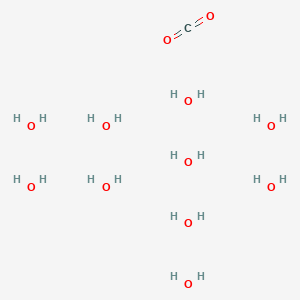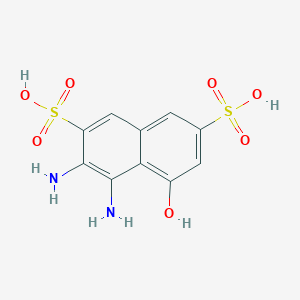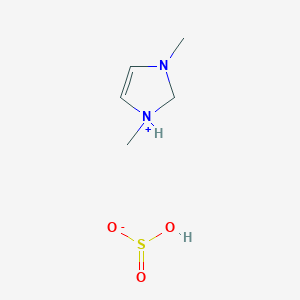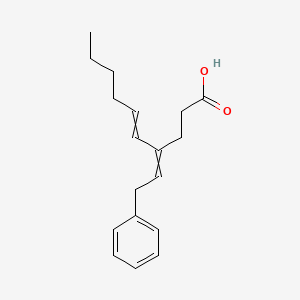
Methanedione--water (1/10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanedione–water (1/10) is a chemical compound that consists of one part methanedione and ten parts water. Methanedione, also known as formaldehyde, is a simple aldehyde with the formula CH2O. When combined with water, it forms a solution that has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanedione–water (1/10) can be prepared by dissolving methanedione in water. The reaction is straightforward and involves mixing methanedione with water in the desired ratio. The reaction conditions are typically ambient temperature and pressure, making the preparation process simple and efficient.
Industrial Production Methods
In industrial settings, methanedione is produced through the oxidation of methanol. This process involves the use of a silver catalyst at high temperatures. Once methanedione is produced, it can be dissolved in water to form methanedione–water (1/10). The industrial production of methanedione–water (1/10) follows strict safety and quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanedione–water (1/10) undergoes various chemical reactions, including:
Oxidation: Methanedione can be oxidized to formic acid.
Reduction: Methanedione can be reduced to methanol.
Addition: Methanedione can undergo addition reactions with nucleophiles such as ammonia and hydrogen cyanide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Addition: Reactions typically occur under mild conditions with the presence of a catalyst.
Major Products
Oxidation: Formic acid.
Reduction: Methanol.
Addition: Various addition products depending on the nucleophile used.
Applications De Recherche Scientifique
Methanedione–water (1/10) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in laboratory settings.
Biology: Used in the fixation of biological tissues for microscopy.
Medicine: Used in the production of vaccines and as a disinfectant.
Industry: Used in the production of resins, plastics, and textiles.
Mécanisme D'action
The mechanism of action of methanedione–water (1/10) involves the interaction of methanedione with various molecular targets. Methanedione can form cross-links with proteins and nucleic acids, leading to the stabilization of biological tissues. In industrial applications, methanedione acts as a precursor for the synthesis of various chemical products.
Comparaison Avec Des Composés Similaires
Methanedione–water (1/10) can be compared with other similar compounds such as:
Acetaldehyde: Similar in structure but has different reactivity and applications.
Formic acid: A product of methanedione oxidation with different chemical properties.
Methanol: A product of methanedione reduction with different uses.
Methanedione–water (1/10) is unique due to its combination of methanedione and water, which provides specific properties and applications not found in other similar compounds.
Propriétés
Numéro CAS |
869192-57-4 |
|---|---|
Formule moléculaire |
CH20O12 |
Poids moléculaire |
224.16 g/mol |
InChI |
InChI=1S/CO2.10H2O/c2-1-3;;;;;;;;;;/h;10*1H2 |
Clé InChI |
NLLMVZVQZQMLIM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)=O.O.O.O.O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)


![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)


![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)
